molecular formula C11H10N4 B11068979 1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline

1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline

Cat. No.: B11068979
M. Wt: 198.22 g/mol
InChI Key: UZHOWOCLAZAVAU-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazo[4,5-g]quinoxaline is a heterocyclic aromatic compound that belongs to the class of imidazoquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-imidazo[4,5-g]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted imidazoquinoxalines.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-1H-imidazo[4,5-g]quinoxaline is unique due to its specific substitution pattern and the presence of two methyl groups, which influence its chemical reactivity and biological activity. Compared to other imidazoquinoxalines, it has shown distinct anticancer and neuroprotective properties .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2,3-dimethylimidazo[4,5-g]quinoxaline

InChI

InChI=1S/C11H10N4/c1-7-14-10-5-8-9(13-4-3-12-8)6-11(10)15(7)2/h3-6H,1-2H3

InChI Key

UZHOWOCLAZAVAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=NC=CN=C3C=C2N1C

Origin of Product

United States

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